Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate
Description
Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate is a pyrazole-based compound featuring a benzenesulphinate group (SO₂⁻Na⁺) and a p-chlorophenyl substituent. The sodium sulphinate moiety likely enhances solubility and bioavailability compared to neutral or protonated sulfonamide derivatives, as seen in related compounds . This article synthesizes data from structurally analogous compounds to draw comparisons in molecular conformation, synthetic routes, and functional efficacy.
Properties
CAS No. |
43037-46-3 |
|---|---|
Molecular Formula |
C15H12ClN2NaO2S |
Molecular Weight |
342.8 g/mol |
IUPAC Name |
sodium;4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfinate |
InChI |
InChI=1S/C15H13ClN2O2S.Na/c16-12-3-1-11(2-4-12)15-9-10-18(17-15)13-5-7-14(8-6-13)21(19)20;/h1-8H,9-10H2,(H,19,20);/q;+1/p-1 |
InChI Key |
ZFCKILMXBFBMCM-UHFFFAOYSA-M |
Canonical SMILES |
C1CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthesis Methods
Stepwise Reaction Pathway
The synthesis of this compound typically involves multiple steps, starting with the formation of intermediates and culminating in the final product.
Step 1: Formation of Pyrazole Core
The process begins with the reaction of hydrazine monohydrate and malononitrile:
- Reagents : Hydrazine monohydrate, malononitrile
- Conditions : Refluxing in ethanol or other suitable solvents
- Outcome : Formation of a pyrazole intermediate.
Step 2: Addition of p-Chlorobenzaldehyde
The pyrazole intermediate reacts with p-chlorobenzaldehyde:
- Reagents : Pyrazole intermediate, p-chlorobenzaldehyde
- Conditions : Continued refluxing in ethanol
- Outcome : Formation of the substituted pyrazole derivative.
Step 3: Sulphination
The substituted pyrazole derivative undergoes sulphination:
- Reagents : Benzenesulfinic acid (or its sodium salt)
- Conditions : Neutralization with sodium hydroxide
- Outcome : Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate.
Alternative Synthesis Procedures
In some studies, chalcones are used as starting materials to synthesize pyrazole-based benzene sulfonamides:
Reaction Monitoring and Purification
Monitoring
Thin Layer Chromatography (TLC) is employed to monitor the progress of each reaction step:
Reaction Conditions Summary
| Step | Reagents | Solvent | Temperature | Duration | Purification Method |
|---|---|---|---|---|---|
| Pyrazole Core Formation | Hydrazine monohydrate + Malononitrile | Ethanol | Reflux | Variable | TLC |
| Addition of p-Chlorobenzaldehyde | Pyrazole Intermediate + p-Chlorobenzaldehyde | Ethanol | Reflux | Variable | TLC |
| Sulphination | Benzenesulfinic acid + NaOH | Water/Ethanol | Ambient | Variable | Recrystallization/Column |
Yield Optimization
Yield percentages vary depending on reaction conditions: - Typical yields range from ~54% to ~74% for similar pyrazole-based sulfonamide derivatives. Factors influencing yield include: 1. Reaction time. 2. Purity of reagents. 3. Efficiency of purification methods.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulphinate Group
The sulphinate group (-SO₂⁻) in this compound exhibits nucleophilic properties, enabling participation in substitution reactions. For example, sodium benzenesulphinate derivatives react with hydrazonoyl chlorides to form sulfone products . A representative reaction pathway involves:
Reaction Conditions
-
Substrate: Propanehydrazonoyl chloride
-
Reagent: Sodium benzenesulphinate dihydrate
-
Solvent: Absolute ethanol
-
Temperature: Reflux (12 hours)
Product : Sulfone derivatives with yields up to 62% .
| Reaction Component | Details |
|---|---|
| Substrate | Hydrazonoyl chloride (e.g., propanehydrazonoyl chloride) |
| Reagent | Sodium benzenesulphinate |
| Product | Sulfone (e.g., 2-phenylhydrazono-1-(phenylsulfonyl)propan-2 derivatives) |
| Key Byproducts | None reported |
| Yield | 62% |
Oxidation Reactions
The sulphinate moiety can undergo oxidation to form sulfonic acid derivatives. While direct data on this compound is limited, analogous sulphinate salts are known to oxidize under mild conditions .
Proposed Reaction Pathway
-
Reagents : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)
-
Conditions : Acidic or neutral aqueous medium
-
Product : Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate
| Oxidation Agent | Conditions | Expected Product |
|---|---|---|
| H₂O₂ | Aqueous, room temp | Sulfonic acid derivative |
| KMnO₄ | Acidic, reflux | Sulfonate salt |
Reduction of the Pyrazoline Ring
The 4,5-dihydro-1H-pyrazol-1-yl (pyrazoline) ring may undergo reduction or dehydrogenation. Reduction with agents like sodium borohydride (NaBH₄) could yield saturated pyrrolidine derivatives, while dehydrogenation might produce aromatic pyrazole rings.
Hypothetical Reaction
-
Reagent : Sodium borohydride (NaBH₄) in methanol
-
Product : Reduced pyrazole derivative (e.g., pyrrolidine analog)
| Reduction Agent | Conditions | Outcome |
|---|---|---|
| NaBH₄ | Methanol, reflux | Saturated pyrazoline/pyrrolidine derivative |
Substitution at the Chlorophenyl Group
The p-chlorophenyl group may participate in nucleophilic aromatic substitution (NAS), though the electron-withdrawing chlorine atom typically deactivates the ring. Strong nucleophiles or catalytic methods could facilitate such reactions.
Potential Reaction
-
Reagent : Sodium methoxide (NaOMe) in DMF
-
Product : Methoxy-substituted derivative
| Substitution Reaction | Conditions | Challenges |
|---|---|---|
| NAS with methoxide ion | High temp, DMF | Requires activation (e.g., Cu catalyst) |
Comparative Reactivity with Analogues
A comparative analysis with structurally similar compounds highlights unique reactivity patterns:
Scientific Research Applications
Chemistry
Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate serves as a versatile building block for synthesizing more complex molecules. Its unique functional groups allow for various chemical transformations:
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Sulfonic acid derivatives |
| Reduction | Sodium borohydride | Reduced pyrazole derivatives |
| Substitution | Amines or thiols (in base) | Substituted pyrazole derivatives |
Biology
Research has investigated the compound's potential as an enzyme inhibitor or modulator. Studies suggest it may interact with specific molecular targets, leading to biological effects such as:
- Enzyme Inhibition : Potential to inhibit enzymes related to inflammatory pathways.
- Modulation of Signaling Pathways : May influence cellular signaling mechanisms.
Medicine
The therapeutic potential of this compound has been explored in various contexts:
- Anti-inflammatory Properties : Investigated for its ability to reduce inflammation in preclinical models.
- Antimicrobial Activity : Some studies have indicated effectiveness against certain bacterial strains.
A notable case study involved the evaluation of its anti-inflammatory effects in animal models, where it demonstrated significant reductions in inflammatory markers compared to control groups.
Industry
In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique structure allows for the creation of innovative compounds with tailored properties for specific applications.
Mechanism of Action
The mechanism of action of sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Comparisons with Analogous Compounds
Pyrazole derivatives often exhibit planar or near-planar conformations, with dihedral angles between the pyrazole core and substituted aryl rings influencing molecular packing and intermolecular interactions. Key structural findings from analogous compounds include:
Table 1: Dihedral Angles in Pyrazole Derivatives
The sodium sulphinate derivative is expected to adopt a conformation similar to its sulfonamide analogs (e.g., 4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides), where the pyrazole core remains planar, and substituents influence packing via halogen bonding or π-π interactions .
Table 2: Bioactive Pyrazole Derivatives with Halogen Substituents
For example, sulfonamide derivatives in require protonation for solubility, whereas the sulphinate’s anionic nature could facilitate passive diffusion or targeted delivery.
Biological Activity
Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate is a chemical compound with a complex structure featuring a pyrazole ring, a chlorophenyl group, and a benzenesulphinate moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| CAS Number | 43037-46-3 |
| Molecular Formula | C15H12ClN2NaO2S |
| Molecular Weight | 342.8 g/mol |
| IUPAC Name | sodium;4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfinate |
| Boiling Point | 547.6 °C |
| Melting Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound may function as an enzyme inhibitor or modulator, affecting various signaling pathways that lead to its observed biological effects. The specific molecular targets and pathways can vary depending on the application context.
Potential Biological Activities
- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory mediators.
- Antimicrobial Activity : Studies have suggested potential antimicrobial properties, making it a candidate for further exploration in infection control.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have therapeutic implications.
Enzyme Inhibition Studies
In a series of studies aimed at evaluating the enzyme inhibition potential of this compound:
- Study 1 : Investigated the inhibition of cyclooxygenase (COX) enzymes, revealing significant inhibitory activity comparable to known anti-inflammatory drugs.
- Study 2 : Focused on the compound's effect on bacterial growth, demonstrating notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
Comparative Analysis with Similar Compounds
A comparative analysis was conducted with structurally similar compounds such as sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate and sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide. The findings indicated that:
| Compound Name | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonate | Moderate | Low |
| Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide | Low | High |
Q & A
Q. What are the recommended methodologies for synthesizing and purifying Sodium p-(3-(p-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulphinate?
The synthesis typically involves cyclocondensation of hydrazine derivatives with ketones. For example, pyrazoline derivatives are synthesized by reacting 4-hydrazinobenzenesulfonic acid hydrochloride with α,β-unsaturated ketones under acidic conditions. Purification via column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) yields crystalline products with ~27% efficiency, as demonstrated in analogous pyrazoline syntheses . Post-synthesis, recrystallization or preparative HPLC can enhance purity.
Q. How is the structural characterization of this compound performed, and what key spectroscopic markers are observed?
Characterization employs:
- ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.3–7.9 ppm), pyrazoline CH₂ groups (δ 2.6–3.5 ppm), and sulfonate-linked protons.
- Mass spectrometry (ESI) : Molecular ion peaks (e.g., m/z = 393 [M+H]⁺) confirm molecular weight .
- X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., pyrazoline ring geometry) .
Q. What role do sulfonate groups play in modulating the compound’s solubility and formulation stability?
The sulfonate moiety enhances hydrophilicity, improving aqueous solubility critical for biological assays. Stability studies (e.g., pH-dependent degradation kinetics) should assess sulfonate group integrity under physiological conditions. Analogous benzenesulfonates show stability in buffered solutions (pH 6.5–7.5) .
Advanced Research Questions
Q. How can crystallographic refinement challenges, such as anisotropic displacement or twinning, be addressed during structure determination?
SHELXL handles anisotropic displacement parameters via restrained refinement, while twin refinement (e.g., using HKLF5 data) resolves overlapping reflections in twinned crystals. Validation tools (e.g., PLATON) check for missed symmetry or disorder . For example, SHELXL’s TWIN command corrects for pseudo-merohedral twinning in pyrazoline derivatives .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results?
Cross-validate using:
- Density Functional Theory (DFT) : Compare calculated NMR shifts with experimental data.
- Hirshfeld surface analysis : Identify intermolecular interactions (e.g., hydrogen bonds) that may explain discrepancies in solid-state vs. solution behavior .
- Multi-technique validation : Pair X-ray data with IR/Raman spectroscopy to confirm functional groups .
Q. What strategies are effective for designing derivatives with enhanced biological activity (e.g., antimicrobial or antituburcular properties)?
- Scaffold hybridization : Combine pyrazoline with benzoxazole/pharmacophores, as seen in antitubercular agents .
- Structure-activity relationship (SAR) : Modify substituents (e.g., p-chlorophenyl → fluorophenyl) and assess activity via MIC assays.
- In silico docking : Target enzymes like enoyl-ACP reductase (InhA) to prioritize derivatives .
Q. What computational tools are recommended for modeling and validating the compound’s conformation?
- Molecular dynamics (MD) : Simulate solvation effects using AMBER or GROMACS.
- Quantum mechanics (QM) : Optimize geometry at the B3LYP/6-31G* level.
- Software suites : SHELX for crystallography, ORTEP for visualization, and Mercury for packing analysis .
Q. How does the compound’s stability vary under thermal or photolytic conditions?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
